molecular formula C7H11N3 B13325421 Ethyl(pyrimidin-2-ylmethyl)amine

Ethyl(pyrimidin-2-ylmethyl)amine

Cat. No.: B13325421
M. Wt: 137.18 g/mol
InChI Key: WWFWARHHUARWSI-UHFFFAOYSA-N
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Description

Ethyl(pyrimidin-2-ylmethyl)amine is a heterocyclic compound that features a pyrimidine ring attached to an ethylamine group. Pyrimidine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(pyrimidin-2-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with ethylamine under mild conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Ethyl(pyrimidin-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl(pyrimidin-2-ylmethyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: Ethyl(pyrimidin-2-ylmethyl)amine is unique due to the presence of the ethylamine group, which can enhance its solubility and reactivity compared to other pyrimidine derivatives. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-(pyrimidin-2-ylmethyl)ethanamine

InChI

InChI=1S/C7H11N3/c1-2-8-6-7-9-4-3-5-10-7/h3-5,8H,2,6H2,1H3

InChI Key

WWFWARHHUARWSI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=CC=N1

Origin of Product

United States

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